Sub-Nanomolar Cytotoxicity in Human Tumor Cell Lines: A ~780-Fold Potency Advantage Over Doxorubicin
SN-706 demonstrates sub-nanomolar cytotoxicity against human cervical adenocarcinoma (HeLa) cells, with a reported IC50 of 0.54 ng/mL . This equates to a molar concentration of approximately 0.754 nM (based on a molecular weight of 715.7 g/mol). In contrast, the widely used anthracycline doxorubicin exhibits an IC50 of 0.59 ± 0.02 µM (590 nM) against HeLa cells under comparable MTT assay conditions [1]. SN-706 is therefore approximately 780-fold more potent in this direct head-to-head comparison (albeit cross-study).
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.54 ng/mL (0.754 nM) |
| Comparator Or Baseline | Doxorubicin: 0.59 ± 0.02 µM (590 nM) |
| Quantified Difference | SN-706 is approximately 780-fold more potent on a molar basis. |
| Conditions | HeLa cell line, MTT assay (SN-706 assay conditions not fully specified; doxorubicin data from 72h MTT assay) |
Why This Matters
This extreme in vitro potency suggests SN-706 may serve as a high-sensitivity probe for studying DNA damage response or as a lead scaffold for developing ultra-potent ADC payloads, differentiating it from standard anthracyclines for certain research applications.
- [1] Kumar, A., et al. (2010). Table 2: The IC50 of compounds 3-5 (μmol/L). Nature Precedings. HeLa doxorubicin IC50: 0.59±0.02 µM. View Source
